molecular formula C12H14N2O2 B5824625 N'-cyclopentylidene-4-hydroxybenzohydrazide

N'-cyclopentylidene-4-hydroxybenzohydrazide

Cat. No.: B5824625
M. Wt: 218.25 g/mol
InChI Key: DRNOWPHVKKHHST-UHFFFAOYSA-N
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Description

N’-cyclopentylidene-4-hydroxybenzohydrazide is an organic compound with the molecular formula C12H14N2O2 It is known for its unique structure, which includes a cyclopentylidene group attached to a 4-hydroxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclopentylidene-4-hydroxybenzohydrazide typically involves the condensation reaction between cyclopentanone and 4-hydroxybenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of N’-cyclopentylidene-4-hydroxybenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N’-cyclopentylidene-4-hydroxybenzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Formation of cyclopentylidene-4-hydroxybenzohydrazide oxides.

    Reduction: Formation of cyclopentylidene-4-hydroxybenzohydrazine.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

N’-cyclopentylidene-4-hydroxybenzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-cyclopentylidene-4-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

N’-cyclopentylidene-4-hydroxybenzohydrazide can be compared with other similar compounds, such as:

    N’-cyclohexylidene-4-hydroxybenzohydrazide: Similar structure but with a cyclohexylidene group instead of cyclopentylidene.

    N’-cyclopentylidene-4-methoxybenzohydrazide: Similar structure but with a methoxy group instead of a hydroxyl group.

    N’-cyclopentylidene-4-chlorobenzohydrazide: Similar structure but with a chloro group instead of a hydroxyl group.

The uniqueness of N’-cyclopentylidene-4-hydroxybenzohydrazide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(cyclopentylideneamino)-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-11-7-5-9(6-8-11)12(16)14-13-10-3-1-2-4-10/h5-8,15H,1-4H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNOWPHVKKHHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C2=CC=C(C=C2)O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200638
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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